3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester
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Description
“3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
While specific synthesis methods for “3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid ethyl ester” were not found, pyridinecarboxylic acids and their derivatives can be synthesized through various methods . For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Scientific Research Applications
- Ethyl 4-Chloro-3,5-dimethylpicolinate serves as an intermediate in the synthesis of Omeprazole (also known as Prilosec ). Omeprazole is a proton pump inhibitor used to treat gastric ulcers and gastroesophageal reflux disease (GERD). It covalently binds to proton pumps, reducing gastric acid secretion and promoting healing of ulcers .
- Optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is a valuable chiral building block in pharmaceutical synthesis. Researchers have shown great interest in synthesizing ®-CHBE through highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions .
- Researchers use this compound as a biochemical tool in proteomics studies. Its interactions with proteins and enzymes are investigated to understand cellular processes and identify potential drug targets .
Synthesis of Omeprazole
Chiral Building Block for Pharmaceuticals
Proteomics Research
properties
IUPAC Name |
ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELRMPWVNICQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3,5-dimethylpicolinate |
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